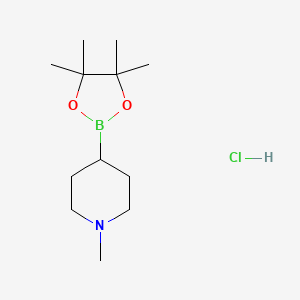
2-Fluor-3-(pyridin-3-yl)prop-2-ensäure-Hydrochlorid
Übersicht
Beschreibung
“2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride” is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.60 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride” consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Heterocyclisierung mit α-Oxocarbonsäuren
Diese Verbindung kann als Reaktant in der Heterocyclisierung mit α-Oxocarbonsäuren verwendet werden . Dieser Prozess beinhaltet die Bildung einer cyclischen Verbindung mit der Einführung eines Heteroatoms, was zur Bildung verschiedener biologisch aktiver Moleküle führen kann.
Suzuki-Miyaura-Kupplungsreaktionen
Die Verbindung ist auch an Suzuki-Miyaura-Kupplungsreaktionen beteiligt . Dies ist eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die in der organischen Chemie zur Synthese von Kohlenstoff-Kohlenstoff-Bindungen weit verbreitet ist.
Vorläufer für biologisch aktive Moleküle
Sie wird als Vorläufer für biologisch aktive Moleküle verwendet, darunter Heteroarylbenzylharnstoffe . Es wurde festgestellt, dass diese Moleküle eine inhibitorische Aktivität gegenüber der Glykogensynthasekinase 3 zeigen, einem Enzym, das am Energiestoffwechsel und der neuronalen Zellentwicklung beteiligt ist.
Protodeboronierung von Pinacolboronsäureestern
Die Verbindung wurde bei der katalytischen Protodeboronierung von Pinacolboronsäureestern verwendet . Dieser Prozess beinhaltet die Entfernung einer Borgruppe vom Ester, was in verschiedenen organischen Synthesen nützlich sein kann.
Formale Anti-Markovnikov-Hydromethylierung von Alkenen
In Kombination mit einer Matteson-CH2-Homologisierung ermöglicht die Verbindung die formale Anti-Markovnikov-Hydromethylierung von Alkenen . Dies ist eine wertvolle Transformation in der organischen Chemie, die es ermöglicht, eine Wasserstoff- und eine Methylgruppe in einer bestimmten Orientierung über eine Kohlenstoff-Kohlenstoff-Doppelbindung hinzuzufügen.
Synthese von fluorierten Pyridinen
Die Verbindung kann zur Synthese von fluorierten Pyridinen verwendet werden . Fluorierte Pyridine sind aufgrund ihrer einzigartigen physikalischen, chemischen und biologischen Eigenschaften von Interesse und finden in verschiedenen Anwendungen Verwendung, beispielsweise als potenzielle Bildgebungsmittel für verschiedene biologische Anwendungen.
Eigenschaften
IUPAC Name |
(Z)-2-fluoro-3-pyridin-3-ylprop-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2.ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;/h1-5H,(H,11,12);1H/b7-4-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVYFKMRHVDVFS-ZULQGGHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(/C(=O)O)\F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807920-24-6 | |
| Record name | 2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



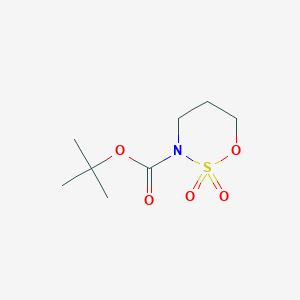


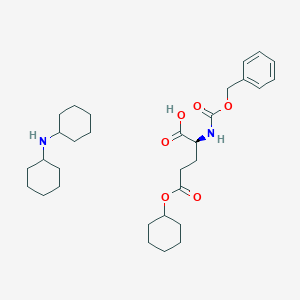

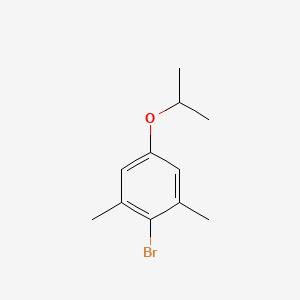
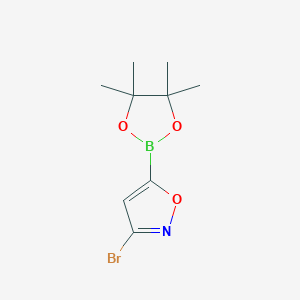


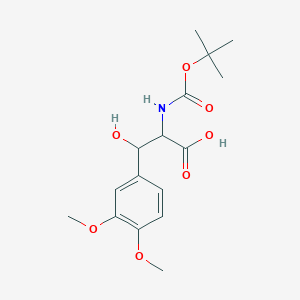
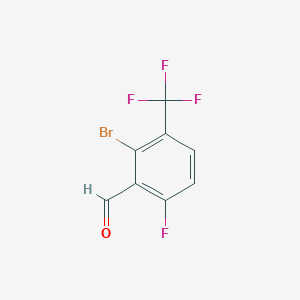
![8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1447817.png)

